N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Description
N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a chemical compound with a unique structure that has garnered attention in scientific research. Its complex molecular framework makes it a valuable tool in the development of novel drugs and materials.
Properties
IUPAC Name |
N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(20-14-6-7-14)13-9-21(10-13)16-8-15(18-11-19-16)12-4-2-1-3-5-12/h1-5,8,11,13-14H,6-7,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMWSKZXEBOMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrimidinyl core This can be achieved through a cyclization reaction involving appropriate precursors
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium-based oxidants can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while substitution reactions can lead to the formation of various substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can be utilized as a tool to study biological processes and pathways. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N-cyclopropyl-1-(6-methylpyrimidin-4-yl)azetidine-3-carboxamide
N-cyclopropyl-1-(6-ethylpyrimidin-4-yl)azetidine-3-carboxamide
N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Uniqueness: N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide stands out due to its unique structural features, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in scientific research and potential therapeutic applications.
Biological Activity
N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as a phosphodiesterase 10A (PDE10A) inhibitor. This article explores its biological activity, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique azetidine structure substituted with a cyclopropyl group and a phenylpyrimidine moiety. Its structural formula can be represented as follows:
This configuration is crucial for its interaction with biological targets, particularly in the central nervous system (CNS).
This compound functions primarily as a selective inhibitor of PDE10A. This enzyme plays a significant role in the regulation of intracellular signaling pathways by hydrolyzing cyclic nucleotides such as cAMP and cGMP. Inhibition of PDE10A can lead to increased levels of these cyclic nucleotides, which are vital for various physiological processes, including neurotransmission and neuroprotection.
Pharmacological Effects
- CNS Disorders : The compound has shown promise in preclinical studies for treating disorders such as schizophrenia and Huntington's disease due to its ability to enhance dopaminergic signaling in the brain.
- Neuroprotective Effects : Research indicates that PDE10A inhibitors can protect against neuronal cell death, which is particularly relevant in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PDE10A with an IC50 value in the low nanomolar range. The compound's selectivity for PDE10A over other phosphodiesterases has been confirmed through various assays.
| Compound | Target Enzyme | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | PDE10A | ~5 | High |
Animal Models
Several studies have utilized animal models to assess the therapeutic potential of this compound:
- Schizophrenia Model : In rodent models, administration of this compound resulted in improved cognitive function and reduced negative symptoms associated with schizophrenia.
- Huntington's Disease Model : In models mimicking Huntington's disease, the compound demonstrated neuroprotective effects, reducing the progression of motor deficits and improving overall survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
